2-Bromo-10,10-dioxothioxanthen-9-one
Description
Properties
IUPAC Name |
2-bromo-10,10-dioxothioxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrO3S/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)18(12,16)17/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPWXKDJFFRUES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2(=O)=O)C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70312324 | |
| Record name | 2-bromo-10,10-dioxothioxanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70312324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20077-15-0 | |
| Record name | NSC252144 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252144 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromo-10,10-dioxothioxanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70312324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Initial Cyclization
- Phenyl bromide is reacted with sulfuric acid in the presence of dichloromethane as a solvent. This mixture is stirred for approximately 30 minutes to facilitate electrophilic aromatic substitution and initiate cyclization toward the thioxanthene framework.
- Subsequently, thiosalicylic acid is added to the reaction mixture in dichloromethane and stirred for 2 hours, promoting further cyclization and formation of 2-bromo-9H-thioxanthen-9-one intermediate.
Oxidation to 2-Bromo-10,10-dioxothioxanthen-9-one
- The intermediate 2-bromo-9H-thioxanthen-9-one is oxidized to the corresponding sulfone (10,10-dioxide) to yield this compound.
- This oxidation step is crucial to achieve the 10,10-dioxide oxidation state of the sulfur atom, which defines the compound’s chemical identity and properties.
Alternative Synthesis via 10,10-Disubstituted-2-Bromoanthrone Route
A patented method (CN107793302B) describes a five-step continuous reaction process for preparing 10,10-disubstituted-2-bromoanthrone derivatives, which are structurally related to this compound. This method involves:
| Step Number | Reaction Type | Description | Conditions & Notes |
|---|---|---|---|
| 1 | Addition | Reaction of o-carboxybenzaldehyde with m-dibromobenzene Grignard reagent | Lithium bromide added as promoter (1:1 molar ratio), temperature controlled at 0–5 °C |
| 2 | Esterification | Conversion of intermediate to methyl ester | 80% sulfuric acid as accelerator (1:1 molar ratio), methanol solvent (20:1 molar ratio) |
| 3 | Tert-butyl alcoholization | Reaction with methyl or phenyl Grignard reagent to form tertiary alcohol intermediate | Solvents: tetrahydrofuran and n-hexane (weight ratio 5:1) |
| 4 | Cyclization | Cyclization with boron tribromide to form 2-bromo-10,10-disubstituted-9,10-dihydroanthracene-9-ol | Dropwise addition over >2 hours, temperature <10 °C |
| 5 | Oxidation | Oxidation of cyclized intermediate to 2-bromo-10,10-disubstituted anthrone | Final oxidation step to achieve desired oxidation state |
This route is advantageous due to:
- Use of readily available and inexpensive raw materials
- Mild reaction conditions compatible with bromine substituents
- Good tolerance to bromine-containing functional groups
- Avoidance of strongly basic or harsh conditions that could degrade the bromo substituent
Comparative Data Table of Preparation Methods
| Aspect | Method 1: Cyclization & Oxidation (ChemicalBook) | Method 2: Multi-step Grignard & Cyclization (Patent CN107793302B) |
|---|---|---|
| Starting Materials | Bromobenzene, thiosalicylic acid | o-Carboxybenzaldehyde, m-dibromobenzene Grignard reagent |
| Key Reactions | Electrophilic substitution, cyclization, oxidation | Addition, esterification, tert-butyl alcoholization, cyclization, oxidation |
| Solvents | Sulfuric acid, dichloromethane | Methanol, tetrahydrofuran, n-hexane |
| Reaction Conditions | Stirring at room temperature, 0.5–2 hours | Temperature control 0–10 °C, dropwise addition over hours |
| Bromine Compatibility | Good | Excellent |
| Yield | ~87.9% (reported for 2-bromo-9H-thioxanthen-9-one intermediate) | Not explicitly stated, but process optimized for bromine tolerance |
| Advantages | Simple, direct | Multi-step with better functional group tolerance, scalable |
| Disadvantages | Limited to specific intermediates | More complex, requires multiple steps |
Chemical Reactions Analysis
Types of Reactions
2-Bromo-10,10-dioxothioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thioxanthenones.
Scientific Research Applications
2-Bromo-10,10-dioxothioxanthen-9-one has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other thioxanthenone derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-10,10-dioxothioxanthen-9-one involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
10,10-Dioxothioxanthen-9-one: The parent compound without the bromine atom.
2-Chloro-10,10-dioxothioxanthen-9-one: A similar compound with a chlorine atom instead of bromine.
2-Fluoro-10,10-dioxothioxanthen-9-one: A similar compound with a fluorine atom instead of bromine
Uniqueness
2-Bromo-10,10-dioxothioxanthen-9-one is unique due to its specific bromine substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications where other similar compounds may not be as effective.
Biological Activity
2-Bromo-10,10-dioxothioxanthen-9-one (CAS No. 20077-15-0) is a synthetic compound derived from thioxanthene, a class of organic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C13H8BrO2S. The compound features a dioxothioxanthene core, which is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H8BrO2S |
| Molecular Weight | 304.16 g/mol |
| IUPAC Name | 2-Bromo-10,10-dioxo-10λ6-thioxanthen-9-one |
| Solubility | Soluble in organic solvents |
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties against various bacterial strains. In vitro assays have demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria.
- Anticancer Properties : The compound has been investigated for its potential anticancer effects. Studies indicate that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell signaling pathways.
- Enzyme Inhibition : this compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition could lead to altered metabolic processes in target organisms.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels in cells, leading to oxidative damage and subsequent cell death.
- Targeting Signaling Pathways : It may interact with key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.
Case Studies
A number of studies have been conducted to evaluate the biological effects of this compound:
-
Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.
- Method : Disk diffusion method was used to assess inhibition zones.
- Results : The compound showed a significant inhibition zone compared to control groups, indicating strong antimicrobial potential.
-
Study on Anticancer Activity :
- Objective : To investigate the cytotoxic effects on human cancer cell lines (e.g., HeLa).
- Method : MTT assay was employed to measure cell viability.
- Results : A dose-dependent decrease in cell viability was observed, suggesting potential for further development as an anticancer agent.
Q & A
Q. What are the recommended synthetic routes for 2-Bromo-10,10-dioxothioxanthen-9-one, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves bromination of thioxanthenone precursors under controlled conditions. For example, electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeCl₃) may be employed . To optimize purity:
- Use column chromatography (silica gel, hexane/ethyl acetate gradient) for intermediate purification.
- Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm absence of sulfone byproducts via FT-IR (absence of S=O stretches at ~1300 cm⁻¹) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Store in amber glass vials under inert gas (argon or nitrogen) at –20°C to prevent photodegradation and oxidation. Avoid exposure to moisture (use desiccants) .
- Handling : Use glove boxes or fume hoods with PPE (nitrile gloves, lab coat, goggles). Monitor for electrostatic discharge risks during transfer .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at C2, sulfone groups at C10). Expect deshielded aromatic protons near δ 7.5–8.5 ppm .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and isotopic pattern matching bromine (1:1 ratio for M and M+2 peaks) .
- XRD : Single-crystal X-ray diffraction for absolute configuration confirmation, if crystals are obtainable .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent polarity, temperature) influence the sulfone group’s stability in this compound?
- Methodological Answer :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) under nitrogen (ramp rate: 10°C/min) to identify decomposition temperatures. Preliminary data suggest sulfone groups degrade above 200°C .
- Solvent Effects : Monitor sulfone stability via UV-Vis (λmax ~270 nm) in polar aprotic solvents (e.g., DMSO, DMF) versus non-polar solvents (toluene). Hydrolytic degradation is minimal in anhydrous conditions .
Q. What strategies resolve contradictions in reported photophysical properties of brominated thioxanthenones?
- Methodological Answer :
- Data Harmonization : Compare fluorescence quantum yields (ΦF) across studies using integrated sphere methods with standardized reference dyes (e.g., quinine sulfate).
- Environmental Control : Replicate experiments under inert atmospheres to exclude oxygen quenching effects, which may reduce ΦF by up to 30% .
- Table : Reported ΦF Values Under Varied Conditions
| Solvent | ΦF (Literature A) | ΦF (Literature B) | Oxygen Content |
|---|---|---|---|
| DCM | 0.45 | 0.32 | 0.1% |
| THF | 0.38 | 0.29 | 21% (ambient) |
Q. How can computational modeling predict reactivity in cross-coupling reactions involving this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to calculate HOMO/LUMO energies and predict Suzuki-Miyaura coupling sites. Bromine’s electron-withdrawing effect lowers LUMO (–2.1 eV), favoring oxidative addition with Pd(0) catalysts .
- Kinetic Studies : Perform time-resolved NMR to monitor coupling progress and validate computational predictions.
Q. What are the ecological implications of accidental release, and how can degradation pathways be studied?
- Methodological Answer :
- Microcosm Experiments : Incubate the compound in soil/water systems (pH 7.4, 25°C) and analyze degradation products via LC-MS/MS. Look for debrominated products (e.g., 10,10-dioxothioxanthen-9-one) .
- Toxicity Screening : Use Daphnia magna acute toxicity tests (48-hr LC50) to assess environmental risk. Preliminary data indicate moderate toxicity (LC50: 12 mg/L) .
Methodological Notes
- Contradictions in Data : Discrepancies in melting points or spectral data may arise from polymorphic forms or residual solvents. Always report crystallization solvents and heating rates in DSC .
- Advanced Instrumentation : Synchrotron-based XAS can probe sulfone group electronic environments, complementing NMR data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
